molecular formula C9H16ClNO2 B14562518 Ethyl (1-chlorohex-5-en-2-yl)carbamate CAS No. 62035-94-3

Ethyl (1-chlorohex-5-en-2-yl)carbamate

Cat. No.: B14562518
CAS No.: 62035-94-3
M. Wt: 205.68 g/mol
InChI Key: CAOYSBXXQUGQTO-UHFFFAOYSA-N
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Description

Ethyl (1-chlorohex-5-en-2-yl)carbamate is a substituted carbamate derivative characterized by a chloroalkenyl side chain (1-chlorohex-5-en-2-yl) attached to the carbamate functional group. This structural modification distinguishes it from simpler carbamates like ethyl carbamate (urethane) and introduces unique physicochemical and biological properties.

Properties

CAS No.

62035-94-3

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

ethyl N-(1-chlorohex-5-en-2-yl)carbamate

InChI

InChI=1S/C9H16ClNO2/c1-3-5-6-8(7-10)11-9(12)13-4-2/h3,8H,1,4-7H2,2H3,(H,11,12)

InChI Key

CAOYSBXXQUGQTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CCC=C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-chlorohex-5-en-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 1-chlorohex-5-en-2-amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols or amines to produce the corresponding carbamates . This method offers versatility and efficiency in the synthesis of various carbamate compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-chlorohex-5-en-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiols, or amines can be used under mild conditions to achieve substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents such as lithium aluminum hydride can be used for reduction reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates with various functional groups.

    Oxidation and Reduction: Products include oxides, amines, or alcohols, depending on the reaction conditions.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

Comparison with Similar Compounds

Comparative Analysis with Similar Carbamate Compounds

Structural and Functional Properties

The presence of the chloroalkenyl group in Ethyl (1-chlorohex-5-en-2-yl)carbamate introduces steric and electronic effects that influence its reactivity, solubility, and metabolic pathways. Key comparisons with other carbamates include:

Table 1: Structural and Physicochemical Comparison
Compound Key Substituents Solubility (Polar Solvents) Stability
Ethyl carbamate Ethyl group High (dichloromethane) Stable under acidic conditions
Vinyl carbamate Vinyl group Moderate Reactive due to unsaturated bond
Methyl carbamate Methyl group High Hydrolytically stable
This compound Chlorohexenyl group Likely low (chlorine reduces polarity) Susceptible to nucleophilic substitution (Cl)

Carcinogenic and Mutagenic Potency

Ethyl carbamate (urethane) is classified as a Group 2A carcinogen by IARC, primarily due to its metabolic conversion to vinyl carbamate, a direct DNA-reactive mutagen . Comparative carcinogenicity

Table 2: Carcinogenic and Mutagenic Activity
Compound Carcinogenic Potency (Relative to Ethyl Carbamate) Mutagenicity (Salmonella TA100) Metabolic Activation Pathway
Ethyl carbamate 1x No CYP2E1-mediated oxidation to vinyl carbamate
Vinyl carbamate 10–50x Yes Direct DNA adduct formation
N-Hydroxyurethan 0.3x (less effective) No Requires hepatic activation
This compound Predicted higher (chlorine may enhance electrophilicity) Theoretical (alkene + Cl) Likely CYP2E1-dependent; Cl may alter metabolic intermediates

Key Findings :

  • Vinyl carbamate is significantly more carcinogenic than ethyl carbamate, attributed to its direct interaction with DNA without requiring metabolic activation .
  • N-Hydroxyurethan, a metabolite of ethyl carbamate, exhibits reduced carcinogenic potency, suggesting that metabolic pathways heavily influence toxicity .

Metabolic Pathways and Toxicity Mechanisms

Ethyl carbamate undergoes CYP2E1-mediated oxidation to form vinyl carbamate epoxide, a reactive intermediate that forms DNA adducts (e.g., 1,N6-ethenoadenosine) . In contrast, this compound’s chlorine substituent may hinder or redirect metabolic pathways, altering toxicity profiles.

Key Metabolic Differences:
  • Ethyl carbamate: Rapid absorption and distribution; metabolized to CO₂, ethanol, and ammonia via esterases .
  • Vinyl carbamate : Directly forms DNA adducts without esterase dependency, explaining its higher mutagenicity .
  • This compound : The chloro group could slow esterase-mediated hydrolysis, prolonging systemic exposure.

Analytical and Regulatory Considerations

Detection Methods

Analytical methods for carbamates vary by compound complexity. Ethyl carbamate is typically quantified using GC–MS or GC–ECD with LODs as low as 1 µg/L . For this compound, similar methods would apply, though chlorine’s electron-withdrawing effects may improve GC–ECD sensitivity.

Table 3: Analytical Method Comparison
Compound Preferred Method LOD (µg/L) Internal Standard
Ethyl carbamate GC–MS 1–5 Ethyl carbamate-d5
Methyl carbamate GC–NPD 20 Methyl carbamate
This compound GC–ECD (predicted) Theoretical: <5 Chlorinated analogs (if available)

Regulatory Status

Ethyl carbamate is regulated in alcoholic beverages (e.g., limits ≤30 µg/L in Canada) due to its carcinogenicity . Mitigation strategies (e.g., yeast strain selection) have reduced its levels in wines from 8 µg/L (1993) to 4 µg/L (2001) . For this compound, regulatory frameworks would depend on application (e.g., industrial vs. pharmaceutical), with stringent controls likely due to structural alerts (Cl, alkene).

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